[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid
Description
[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid (CAS registration: 31/05/2018 ) is a bisphosphonate derivative characterized by a central nitrogen atom bonded to a propyl chain modified with methyl(phosphonomethyl)amino groups and two phosphonic acid moieties. This compound belongs to the organophosphorus family, known for their strong metal-chelating properties and applications in medicinal chemistry, industrial catalysis, and environmental remediation . Its structure (Figure 1) includes:
- Methyl(phosphonomethyl)amino-propyl chain: Enhances solubility and stability compared to simpler alkyl-substituted analogs.
Properties
CAS No. |
94200-40-5 |
|---|---|
Molecular Formula |
C7H21N2O9P3 |
Molecular Weight |
370.17 g/mol |
IUPAC Name |
[3-[bis(phosphonomethyl)amino]propyl-methylamino]methylphosphonic acid |
InChI |
InChI=1S/C7H21N2O9P3/c1-8(5-19(10,11)12)3-2-4-9(6-20(13,14)15)7-21(16,17)18/h2-7H2,1H3,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) |
InChI Key |
VAQXWQNIWWHADW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid typically involves the reaction of appropriate amines with phosphonic acid derivatives under controlled conditions. The process may include steps such as:
Amination: Reacting a primary amine with a phosphonomethyl derivative.
Condensation: Forming the imino linkage through condensation reactions.
Phosphonation: Introducing additional phosphonic acid groups through phosphonation reactions.
The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the imino and phosphonic acid groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while reduction can produce amine derivatives with altered functional groups .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of bisphosphonic acids, including [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid], is as inhibitors of polyphosphate kinases (PPK1 and PPK2). Research has shown that various bisphosphonates can act as effective inhibitors against these enzymes, which play a critical role in polyphosphate metabolism. A study screening thirty-two structurally diverse bisphosphonic acids identified several micromolar inhibitors, demonstrating the potential for selective inhibition based on side chain modifications .
Anti-Cancer Activity
Recent studies have indicated that certain bisphosphonic derivatives exhibit cytostatic effects on human tumor cell lines. For instance, compounds derived from the Pudovik reaction involving dialkyl phosphonates showed significant activity against various cancer cell lines, including MDA-MB 231 (breast cancer) and PC-3 (prostate cancer). One derivative demonstrated an IC50 value of 25.9 µM against Ebc-1 lung squamous cell carcinoma cells . This suggests potential applications in cancer therapeutics.
Material Science
Bisphosphonates have been explored in the field of material science, particularly in the development of coatings and materials that can bind calcium ions. This property can be utilized in biomedical implants to enhance biocompatibility and promote osseointegration. The ability to modify the chemical structure allows for tailored interactions with biological systems .
Data Tables
Case Study 1: Polyphosphate Kinase Inhibition
A comprehensive study evaluated the inhibitory effects of various bisphosphonates on PPK1 and PPK2 enzymes. The findings indicated that specific modifications to the bisphosphonate structure could lead to enhanced selectivity and potency as inhibitors, paving the way for future drug development targeting metabolic pathways involving polyphosphate .
Case Study 2: Anti-Cancer Activity Assessment
In vitro studies conducted on a series of bisphosphonic derivatives revealed promising results in inhibiting tumor growth across multiple cell lines. The structural variations influenced their bioactivity, highlighting the importance of chemical design in developing effective anti-cancer agents .
Mechanism of Action
The mechanism of action of [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple phosphonic acid groups allow it to bind to metal ions and other molecules, influencing various biochemical processes. These interactions can modulate enzyme activity, cellular signaling pathways, and other molecular functions .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key differences between the target compound and related bisphosphonates:
Key Observations :
- Substituent Effects: The methyl(phosphonomethyl) group in the target compound increases polarity compared to isopropyl or dodecyl analogs, improving aqueous solubility .
- Chelation Efficiency: Phosphonic acid density and spatial arrangement influence metal-binding capacity. The target compound’s dual phosphonomethyl groups may enhance chelation compared to single-phosphonate analogs .
Research Findings and Challenges
- Stability: The target compound’s phosphonomethyl groups may reduce hydrolysis rates compared to esters like tert-butyl bisphosphonates .
- Toxicity : Bisphosphonates with longer alkyl chains (e.g., dodecyl) show higher bioaccumulation risks, whereas the target compound’s hydrophilic nature may mitigate this .
- Synthetic Scalability : The target compound’s synthesis requires optimization for industrial-scale production, as current yields for similar compounds are moderate (40–60%) .
Biological Activity
The compound [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid], a nitrogen-containing bisphosphonate, has garnered attention due to its potential biological activities, particularly in inhibiting bone resorption and exhibiting anti-tumor properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and clinical implications.
Nitrogen-containing bisphosphonates, including the compound , primarily inhibit farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the post-translational modification of small GTP-binding proteins essential for osteoclast function, leading to increased apoptosis of these cells and reduced bone resorption . The structural characteristics of this compound enhance its binding affinity to hydroxyapatite in bone tissue, allowing for localized therapeutic effects .
Structure-Activity Relationship
The biological activity of bisphosphonates is closely related to their chemical structure. The presence of nitrogen and specific side chains significantly increases their potency as inhibitors of bone resorption. For instance, variations in the alkyl groups attached to the nitrogen can alter the compound's affinity for FDPS and its overall biological efficacy .
Table 1: Structure-Activity Relationship of Bisphosphonates
| Compound Name | Nitrogen Presence | Potency (IC50) | Mechanism |
|---|---|---|---|
| Etidronate | No | High | ATP analog |
| Alendronate | Yes | Very High | FDPS inhibitor |
| [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid | Yes | TBD | FDPS inhibitor |
Inhibition of Bone Resorption
Research indicates that [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid exhibits significant inhibitory effects on osteoclast-mediated bone resorption. In vitro studies have shown that this compound can effectively reduce the activity of osteoclasts, leading to decreased bone turnover rates .
Anti-Tumor Effects
Recent studies have highlighted the anti-tumor potential of bisphosphonates. For example, [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid has been shown to enhance the anti-tumor immune response by stimulating γδ T cells, which play a crucial role in tumor surveillance and destruction . This immunomodulatory effect is attributed to the accumulation of isopentenyl pyrophosphate (IPP) due to FDPS inhibition, which activates these T cells against tumor cells .
Case Studies
- Breast Cancer : In a preclinical model, bisphosphonates were used in combination with γδ T cell therapy, resulting in prolonged survival in mice with breast cancer. The study demonstrated that bisphosphonates could enhance the efficacy of immunotherapy by promoting T cell activation and tumor cell lysis .
- Multiple Myeloma : Another study indicated that bisphosphonate therapy improved outcomes in patients with multiple myeloma by reducing skeletal-related events and enhancing overall survival rates. The mechanism involved both direct anti-resorptive effects and indirect stimulation of immune responses against cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via the Moedritzer-Irani reaction, which involves reacting primary or secondary amines with phosphorous acid derivatives. For example, β-alanine derivatives were combined with PCl₃ and H₃PO₃ under varying temperatures (26–75°C) and reaction times (2–26 h) to yield bisphosphonic acids with >99% purity and 70–72% yields . Adjusting solvent systems (e.g., ionic liquids) can enhance reaction efficiency by stabilizing intermediates . Key parameters include stoichiometric ratios of triethyl orthoformate and diethyl phosphite, as detailed in phenyl-substituted aminomethylene-bisphosphonic acid syntheses .
Q. Which analytical techniques are critical for confirming the structure of this bisphosphonic acid?
- Methodological Answer : Structural validation requires a combination of:
- Multinuclear NMR spectroscopy : ¹H, ³¹P{¹H}, and ¹³C{¹H} NMR to identify phosphonate groups and alkyl/amine linkages .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks and fragmentation patterns .
- X-ray Diffraction : Single-crystal analysis resolves bond angles and stereochemistry, critical for verifying imino-bis(methylene) connectivity .
Q. How does this compound interact with biological systems in preliminary assays?
- Methodological Answer : Bisphosphonic acids are typically evaluated for bone-targeting affinity via hydroxyapatite binding assays. Protocols involve incubating the compound with synthetic hydroxyapatite crystals and quantifying adsorption using UV-Vis or ICP-OES . For cytotoxicity screening, cell viability assays (e.g., MTT) on osteoclast/osteoblast models are recommended, with dose ranges (1–100 μM) and 48–72 h exposure periods .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of phosphonate group incorporation in this compound?
- Methodological Answer : The reaction proceeds via a nucleophilic attack of the amine on electrophilic phosphorus intermediates (e.g., PCl₃-activated species). Computational studies (DFT) can model transition states to predict regioselectivity. For example, steric hindrance from the methyl(phosphonomethyl)amino group directs bisphosphonate formation at the imino-bis(methylene) site . Kinetic studies (e.g., time-resolved ³¹P NMR) further reveal intermediate lifetimes and pathway dominance .
Q. How can contradictory data in solubility or bioactivity studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Solvent Effects : Test solubility in buffered (pH 7.4) vs. non-polar solvents (DMSO) to identify pH-dependent aggregation .
- Bioassay Variability : Standardize cell lines (e.g., RAW 264.7 for osteoclasts) and normalize results to internal controls (e.g., alendronate as a bisphosphonate reference) .
- Statistical Rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to distinguish biological noise from significant trends .
Q. What strategies optimize catalytic efficiency in bisphosphonate-forming reactions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., Al³⁺ salts) to accelerate P–N bond formation, as seen in aluminium methyl methylphosphonate syntheses .
- Solvent-Free Conditions : Microwave-assisted reactions reduce side-product formation by minimizing solvent interactions, achieving >90% yields in 30 minutes .
- Table : Comparative yields under varying conditions:
| Entry | Method | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|
| 1 | Moedritzer-Irani (75°C) | 72 | >99 | |
| 2 | Microwave (solvent-free) | 92 | 98 |
Q. How does the methyl(phosphonomethyl)amino substituent influence chelation properties?
- Methodological Answer : The substituent enhances metal-binding capacity via its tertiary amine and phosphonate groups. Titration experiments (e.g., with Ca²⁺ or Fe³⁺) monitored by isothermal titration calorimetry (ITC) quantify binding constants (Kd). Comparative studies with non-methylated analogs show a 2–3-fold increase in Kd due to steric and electronic effects .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported crystallographic data?
- Methodological Answer : Cross-validate using:
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous bisphosphonates .
- Rigorous Refinement : Apply Hirshfeld surface analysis to resolve disorder in imino-bis(methylene) moieties .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Methodological Answer :
- Intermediate Characterization : Isolate and characterize each step (e.g., phosphonamide intermediates via ³¹P NMR) .
- Step-by-Step Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and identify side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
